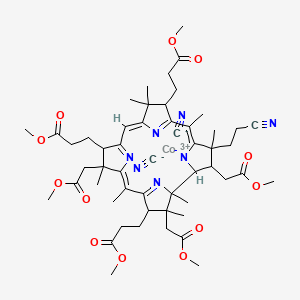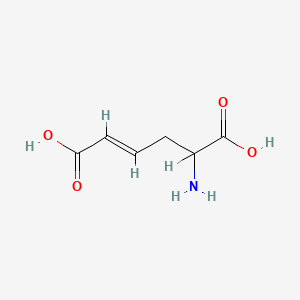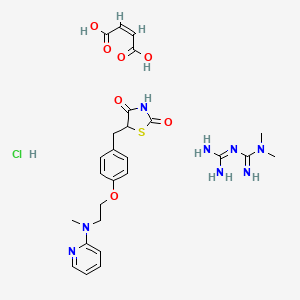
NFPLP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nor-2-formylpyridoxal-5’-phosphate is a derivative of pyridoxal 5’-phosphate, which is a coenzyme involved in various enzymatic reactions. This compound is part of the vitamin B6 family and plays a crucial role in amino acid, carbohydrate, and lipid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nor-2-formylpyridoxal-5’-phosphate involves the modification of pyridoxal 5’-phosphate through specific chemical reactions. One common method includes the formylation of pyridoxal 5’-phosphate under controlled conditions to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production of 2-Nor-2-formylpyridoxal-5’-phosphate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Nor-2-formylpyridoxal-5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the formyl group to other functional groups.
Substitution: The formyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
2-Nor-2-formylpyridoxal-5’-phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in enzyme catalysis and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in modifying hemoglobin for improved oxygen transport
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Nor-2-formylpyridoxal-5’-phosphate involves its interaction with specific enzymes and proteins. It acts as a coenzyme, facilitating various biochemical reactions by forming covalent bonds with amine or thiol groups on target molecules. This interaction can alter the activity of enzymes and affect metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridoxal 5’-phosphate: The parent compound, involved in numerous enzymatic reactions.
Pyridoxine: Another vitamin B6 vitamer, less reactive than pyridoxal 5’-phosphate.
Pyridoxamine: A related compound with similar coenzyme functions
Uniqueness
This makes it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
42253-87-2 |
|---|---|
Formule moléculaire |
C8H8NO7P |
Poids moléculaire |
261.13 g/mol |
Nom IUPAC |
(4,6-diformyl-5-hydroxypyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO7P/c10-2-6-5(4-16-17(13,14)15)1-9-7(3-11)8(6)12/h1-3,12H,4H2,(H2,13,14,15) |
Clé InChI |
CRZDHHVBLGDCIO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O |
SMILES canonique |
C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O |
| 42253-87-2 | |
Synonymes |
2-nor-2-formylpyridoxal-5'-phosphate NFPLP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)
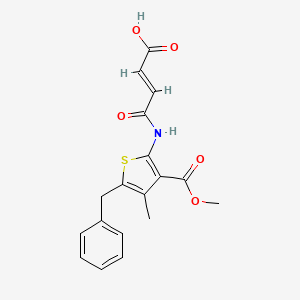

![(5R,6S)-N-[3-[4-[(2Z)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1235540.png)
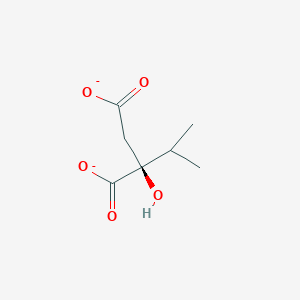

![1-[(Z)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol](/img/structure/B1235545.png)
![[3-hydroxy-2-[(10Z,12Z,14Z,16Z)-octadeca-10,12,14,16-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1235546.png)

![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)
